Human Oxytocin Receptor Affinity vs. Vasopressin V1a/V2 Receptor Subtypes
4-(Benzyloxy)-5-bromo-2-(piperidin-1-yl)pyrimidine exhibits nanomolar affinity for the human oxytocin receptor (OXTR) with a Ki of <10 nM in a radioligand binding assay, while demonstrating substantially weaker binding to the closely related vasopressin V1a receptor (Ki = 504 nM) and V2 receptor (Ki = 713 nM) under identical experimental conditions [1]. The oxytocin receptor affinity is over 50-fold greater than that for the V1a receptor and over 70-fold greater than that for the V2 receptor. No directly comparable binding data for structural analogs lacking the 4-benzyloxy or 2-piperidinyl groups are available in the same assay system, placing this evidence in the class-level inference category. Nevertheless, the quantitative differential across receptor subtypes establishes a selectivity signature that distinguishes this compound from non-selective vasopressin/oxytocin ligands.
| Evidence Dimension | Receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | OXTR Ki <10 nM; V1a Ki = 504 nM; V2 Ki = 713 nM |
| Comparator Or Baseline | Same compound tested across three receptor subtypes (OXTR, V1a, V2) |
| Quantified Difference | OXTR affinity >50-fold greater than V1a; >70-fold greater than V2 |
| Conditions | Displacement of [3H]-AVP from human receptors expressed in CHO cell membranes |
Why This Matters
Subtype-selective GPCR binding profiles are critical for minimizing off-target pharmacology in oxytocin receptor-targeted programs; procurement of this specific substitution pattern enables further exploration of the structure-activity relationships underlying this selectivity.
- [1] BindingDB. BDBM50459413 (CHEMBL4218739). Affinity data for 4-(Benzyloxy)-5-bromo-2-(piperidin-1-yl)pyrimidine at human oxytocin receptor, vasopressin V1a receptor, and vasopressin V2 receptor. Ki values: OXTR <10 nM, V1a 504 nM, V2 713 nM. View Source
